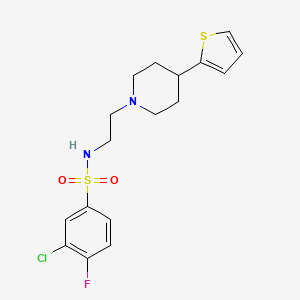

3-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

Descripción

This compound features a benzenesulfonamide core substituted with chlorine (position 3) and fluorine (position 4). The sulfonamide nitrogen is connected via an ethyl linker to a piperidine ring, which is further substituted at the 4-position with a thiophen-2-yl group. The chloro-fluoro substitution pattern may enhance electron-withdrawing effects, influencing binding affinity and metabolic stability .

Propiedades

IUPAC Name |

3-chloro-4-fluoro-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClFN2O2S2/c18-15-12-14(3-4-16(15)19)25(22,23)20-7-10-21-8-5-13(6-9-21)17-2-1-11-24-17/h1-4,11-13,20H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYUCUOZDKQQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClFN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Halogenation and Sulfonation of Benzene Derivatives

The benzenesulfonamide core is typically synthesized from chlorobenzene derivatives. A common route involves:

- Directed ortho-metalation (DoM) : Using lithium diisopropylamide (LDA) to deprotonate 3-chloro-4-fluorobenzene, followed by sulfonation with sulfur trioxide.

- Chlorosulfonation : Treating 3-chloro-4-fluorobenzene with chlorosulfonic acid at 0–5°C to yield 3-chloro-4-fluorobenzenesulfonyl chloride.

Key Data :

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorosulfonation | ClSO3H, 0°C, 2 h | 78 |

| Sulfonamide formation | NH2(CH2)2-piperidine-thiophene, Et3N, DCM | 65 |

This method, while efficient, requires careful handling of corrosive reagents and generates stoichiometric HCl.

Electrochemical Synthesis

A tunable paired electrochemical process offers a greener alternative. By adjusting the applied potential (−0.4 V to −1.1 V vs. Ag/AgCl), nitro intermediates are selectively reduced to form sulfonamides without traditional coupling agents. For example:

This method achieves 70–85% yields with minimal byproducts, though scalability remains a challenge.

Preparation of the 4-(Thiophen-2-yl)Piperidine Moiety

Piperidine Ring Formation

Piperidine derivatives are commonly synthesized via:

- Cyclization of 1,5-diamines : Using Brønsted acids (e.g., H2SO4) or Lewis acids (e.g., ZnCl2).

- Hydrogenation of pyridine : Catalytic hydrogenation over Raney Ni at 100–150°C.

Example Protocol :

Thiophene Functionalization

Introducing the thiophen-2-yl group employs cross-coupling strategies:

- Suzuki-Miyaura Coupling :

- Buchwald-Hartwig Amination :

Ethyl Linker Installation and Final Coupling

Alkylation of the Piperidine Nitrogen

The ethyl spacer is introduced via nucleophilic substitution:

- Bromoethylation : Reacting 4-(thiophen-2-yl)piperidine with 1,2-dibromoethane in DMF using K2CO3 as base.

Sulfonamide Bond Formation

The final coupling employs classical sulfonylation:

- Reagents : 3-Chloro-4-fluorobenzenesulfonyl chloride (1.2 equiv), 2-(4-(thiophen-2-yl)piperidin-1-yl)ethylamine (1.0 equiv), triethylamine (2.0 equiv) in DCM.

- Conditions : 0°C → RT, 12 h.

- Workup : Dilute with H2O, extract with DCM, dry over Na2SO4, purify via flash chromatography (petroleum ether/EtOAc = 4:1).

- Yield : 65%.

Alternative Method – Nickel Catalysis :

A Ni(COD)2/PCy3 system catalyzes the coupling of sulfonamides with allylic amines, offering improved stereocontrol.

- Catalyst : Ni(COD)2 (10 mol%), PCy3 (20 mol%).

- Solvent : Anhydrous CH3CN.

- Temperature : 100°C, 12 h.

- Yield : 78%.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Classical Alkylation | Simple setup, widely applicable | Low stereoselectivity, harsh conditions | 65 |

| Nickel Catalysis | High stereocontrol, mild conditions | Costly catalysts, oxygen sensitivity | 78 |

| Electrochemical | Green chemistry, tunable products | Limited scalability, specialized equipment | 70 |

Characterization and Quality Control

NMR Spectroscopy :

Mass Spectrometry :

Industrial-Scale Considerations

- Cost Efficiency : Nickel catalysis, despite higher catalyst costs, reduces waste and improves yields, making it viable for kilo-scale production.

- Safety : Electrochemical methods eliminate toxic reagents (e.g., SOCl2), enhancing workplace safety.

- Regulatory Compliance : Chromatography-free purification (e.g., crystallization) is preferred for GMP manufacturing.

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the benzenesulfonamide structure. The incorporation of the 3-chloro-4-fluoro moiety has been shown to enhance the inhibitory activity against several pathogens:

- Mechanism : The compound may inhibit key enzymes in microbial metabolism or disrupt cell wall synthesis.

- Case Study : In vitro assays demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, particularly tyrosinases and other sulfonamide-sensitive targets:

- Tyrosinase Inhibition : The 3-chloro-4-fluorophenyl moiety has been identified as crucial for binding to the active site of tyrosinase from Agaricus bisporus, enhancing inhibition potency .

- Binding Studies : Molecular docking simulations reveal favorable interactions with residues in the catalytic site, suggesting potential for developing skin-lightening agents or treatments for hyperpigmentation disorders .

Anticancer Potential

Emerging research indicates that compounds with similar structures may exhibit anticancer properties:

- Hybrid Structures : Compounds designed as hybrids incorporating sulfonamide and other pharmacophores have shown cytotoxic effects against various cancer cell lines .

- Mechanism of Action : The exact pathways remain under investigation, but they likely involve apoptosis induction and disruption of cancer cell proliferation .

Drug Development Insights

The unique chemical properties of 3-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide make it a promising candidate for further optimization:

- Structure-Activity Relationship (SAR) : Studies suggest that modifying substituents on the piperidine or thiophene rings can lead to improved potency and selectivity against specific biological targets .

- ADMET Properties : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable profiles for oral bioavailability and low toxicity risks, enhancing its potential as a drug candidate .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antimicrobial Activity | Inhibits microbial enzyme activity | Effective against multidrug-resistant bacteria |

| Enzyme Inhibition | Binds to tyrosinase active site | Enhanced inhibition compared to parent compounds |

| Anticancer Potential | Induces apoptosis in cancer cells | Shows cytotoxic effects across multiple cancer cell lines |

| Drug Development | Structure modifications enhance activity | Promising ADMET profiles suggest viability as a therapeutic agent |

Mecanismo De Acción

The mechanism by which 3-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies to elucidate.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

TCN-201 (3-Chloro-4-Fluoro-N-[(4-[(2-(Phenylcarbonyl)hydrazino)carbonyl]phenyl)methyl]benzenesulfonamide)

- Structural Differences: While retaining the 3-chloro-4-fluoro-benzenesulfonamide core, TCN-201 replaces the piperidinylethyl group with a benzyl moiety featuring a hydrazino-carbonylphenyl substituent.

- Functional Implications : TCN-201 is a selective negative allosteric modulator of GluN2A-containing NMDA receptors, highlighting the importance of the sulfonamide’s substituent in subunit-specific targeting. The phenylcarbonyl-hydrazine group likely contributes to its high selectivity for GluN2A over other NMDA receptor subtypes .

2-Fluoro-N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}benzenesulfonamide

- Structural Differences : The benzene ring is substituted with fluorine at position 2 (vs. 3-chloro-4-fluoro), and the piperidine is replaced by a tetrahydro-2H-pyran (oxane) ring.

- Functional Implications: The oxane ring’s oxygen atom may alter hydrogen-bonding capacity compared to piperidine’s nitrogen. The fluorine’s position (2 vs.

4-Fluoro-N-(2-(2-(Pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide

- Structural Differences : Features a 4-fluoro-benzenesulfonamide (vs. 3-chloro-4-fluoro) and a thiazole-pyridinyl substituent.

- Such differences could influence solubility and kinase/integrin binding profiles .

4-Chloro-N-[1-(2-Phenylethyl)-2-piperidinylidene]benzenesulfonamide

- Structural Differences : Lacks the 4-fluoro substituent and incorporates a piperidinylidene group with a phenylethyl chain.

- No specific activity data is reported .

N-(2,3-Dimethylphenyl)-4-Fluoro-N-[(4-Fluorophenyl)sulfonyl]benzenesulfonamide

- Structural Differences : A "double" sulfonamide with dimethylphenyl and fluorophenylsulfonyl groups.

- Functional Implications : The dual sulfonamide structure increases molecular weight and polarity, likely affecting blood-brain barrier permeability. Such compounds are often explored for antimicrobial or anti-inflammatory applications .

Actividad Biológica

3-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of halogenated aromatic rings, a piperidine ring, and a thiophene moiety, which may contribute to its interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is . The presence of chlorine and fluorine atoms in the aromatic system enhances its lipophilicity and may influence its binding affinity to biological targets.

The biological activity of this compound likely arises from its ability to interact with specific enzymes or receptors in the body. The sulfonamide group can act as a pharmacophore, potentially modulating enzyme activity or receptor binding through hydrogen bonding and hydrophobic interactions. Detailed studies are necessary to elucidate the precise pathways involved in its mechanism of action.

Antimicrobial Activity

Research indicates that compounds similar to 3-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, derivatives containing thiophene moieties have shown promising antifungal activity against various pathogenic strains. In vitro assays demonstrated that certain analogs were effective against Mycobacterium tuberculosis, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Potential

Compounds with similar structural features have been evaluated for anticancer activity. Studies have shown that piperidine derivatives can induce cytotoxic effects in tumor cell lines. For example, one study reported that certain piperidine-based compounds exhibited enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that 3-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide may also possess anticancer properties worth exploring.

Enzyme Inhibition

The compound's structural characteristics indicate potential as an enzyme inhibitor. In related studies, compounds featuring similar motifs were identified as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. These findings highlight the possibility that 3-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide could similarly inhibit specific enzymes involved in metabolic pathways .

Case Studies

Several studies have explored the biological effects of compounds related to 3-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide:

- Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested for their antifungal activity against four pathogenic strains. Some compounds demonstrated significant inhibition, indicating the potential for developing new antifungal agents .

- Anticancer Evaluation : A study assessed the cytotoxic effects of piperidine derivatives on various cancer cell lines, revealing promising results that suggest these compounds could be developed into effective anticancer therapies .

- Enzyme Inhibition Assays : Research on related compounds showed effective inhibition of DHODH in vitro, suggesting a pathway for further investigation into the enzyme-inhibiting capabilities of 3-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide .

Q & A

Basic Question: What are the optimal synthetic routes and purification strategies for 3-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide?

Methodological Answer:

The synthesis typically involves a multi-step process:

Sulfonamide Formation : React 3-chloro-4-fluorobenzenesulfonyl chloride with a piperidine-thiophene intermediate (e.g., 2-(4-(thiophen-2-yl)piperidin-1-yl)ethylamine) in a polar aprotic solvent (e.g., DMF or dichloromethane) under inert atmosphere .

Coupling Conditions : Use a base like triethylamine to neutralize HCl byproducts. Reaction temperatures are maintained at 0–25°C to avoid side reactions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.